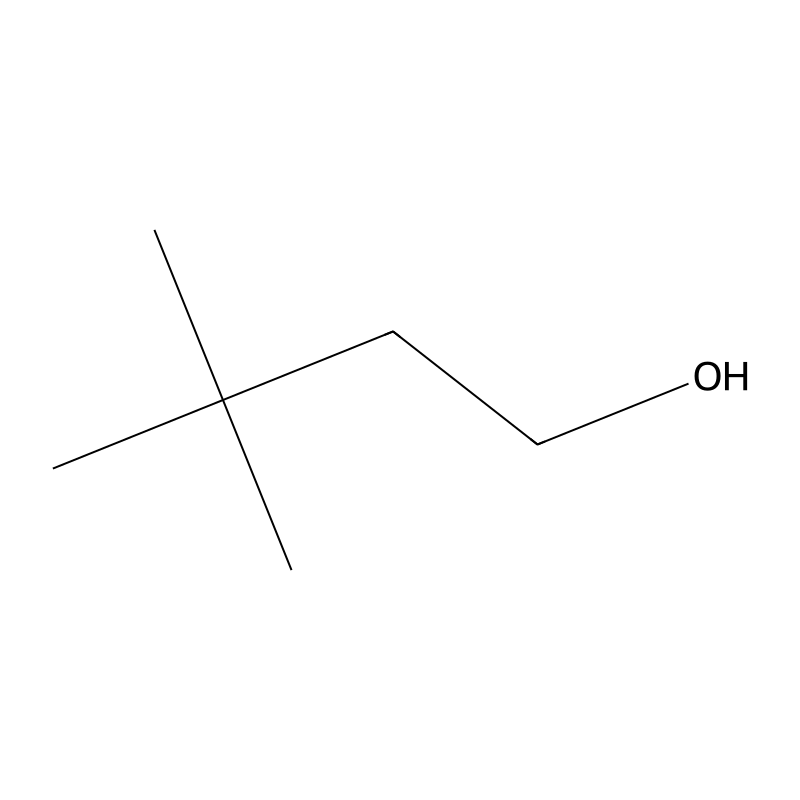

3,3-Dimethyl-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Profile and Identification

The table below summarizes the core identifiers and physical properties of 3,3-Dimethyl-1-butanol.

| Property | Value / Description |

|---|---|

| Chemical Name | 3,3-Dimethylbutan-1-ol (IUPAC); also known as Neohexanol [1] [2] |

| CAS Registry Number | 624-95-3 [1] [3] |

| Molecular Formula | C6H14O [1] [2] [3] |

| Molecular Weight | 102.17 g·mol⁻¹ [1] [2] |

| Physical Form | Colorless liquid [1] |

| Melting Point | -60 °C (-76 °F) [1] [2] |

| Boiling Point | 143 °C (289 °F) [1] [2] |

| Density | 0.844 g/mL at 25 °C [1] [2] |

| Flash Point | 118 °F (48 °C) [1] |

| Water Solubility | Slightly soluble [1] |

Synthesis and Production Methods

Industrial preparation of DMB focuses on efficiency, yield, and purity. The following diagram illustrates a common Grignard-based synthesis workflow.

Synthesis workflow for this compound via Grignard reaction [4].

A prominent method involves a Grignard reaction between a neopentyl halide and magnesium, followed by reaction with gaseous formaldehyde and acid hydrolysis [4]. This approach improves yield and purity while reducing side reactions and simplifying post-processing compared to older methods [4] [5].

Biological Activity and Research Applications

DMB is not just a synthetic intermediate; it has significant biological activity. It was initially investigated as a structural analog of choline that could inhibit gut microbial trimethylamine (TMA) production, thereby reducing plasma levels of the pro-inflammatory metabolite trimethylamine-N-oxide (TMAO) [2].

However, a 2025 study revealed a more complex mechanism. In a collagen-induced arthritis (CIA) mouse model, DMB treatment reduced arthritis severity by over 50%, but this effect was independent of TMAO inhibition [6] [7]. Researchers identified a novel host-derived metabolite, 3,3-dimethylbutyric acid (DMBut), and found that both DMB and DMBut likely confer protection by directly modulating pro-inflammatory cytokine secretion from macrophages [6] [7].

Key areas of research include:

- Rheumatoid Arthritis: Demonstrates efficacy in ameliorating collagen-induced arthritis in mice through direct immunomodulatory effects [6] [7].

- Cardiovascular Disease: Attenuates cardiac remodeling in pressure-overload-induced heart failure mice and inhibits atherosclerosis development in animal models [2] [3].

- Gut-Brain Axis: Repeated exposure has been shown to alter social dominance in adult mice, suggesting a link between its metabolism, the gut microbiome, and complex social behaviors [8].

- Safety Profile: Studies indicate no evidence of toxicity from chronic (16-week) DMB exposure in mice [2].

Commercial Availability and Pricing

DMB is available from various chemical suppliers primarily for research purposes. The table below provides representative pricing examples.

| Supplier | Product Number | Purity | Pack Size | Price (USD) |

|---|---|---|---|---|

| Sigma-Aldrich | 183105 | 98% | 10g | $132.05 [1] |

| Sigma-Aldrich | 183105 | 98% | 50g | $349.60 [1] |

| TCI Chemicals | D1333 | >95.0% | 5mL | $36.00 [1] |

| TCI Chemicals | D1333 | >95.0% | 25mL | $114.00 [1] |

| Santa Cruz Biotechnology | sc-238631 | - | 10g | $86.00 [3] |

| Santa Cruz Biotechnology | sc-238631A | - | 50g | $329.00 [3] |

Key Takeaways for Researchers

- Versatile Compound: DMB is both a valuable chemical building block, particularly for the synthesis of Neotame, and a molecule with intriguing biological activity [1] [2].

- Novel Mechanism: Recent research points towards a direct immunomodulatory mechanism via its metabolite DMBut, moving beyond the initial TMAO-inhibition hypothesis [6] [7].

- Therapeutic Potential: Its efficacy in animal models of inflammatory diseases like arthritis and heart failure makes it a compelling candidate for further therapeutic development [6] [3].

References

- 1. , 3 - 3 - DIMETHYL - 1 | 624-95-3 BUTANOL [chemicalbook.com]

- 2. , 3 - 3 - Dimethyl - 1 - Wikipedia butanol [en.wikipedia.org]

- 3. , 3 - 3 - Dimethyl - 1 | CAS 624-95-3 | SCBT - Santa Cruz... butanol [scbt.com]

- 4. Method for preparing this compound [patents.google.com]

- 5. Method for preparing this compound [eureka.patsnap.com]

- 6. This compound and its Metabolite 3,3 ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and its Metabolite 3 ... [link.springer.com]

- 8. Repeated this compound exposure alters social ... [sciencedirect.com]

DMB's Mechanism of Action as a Choline Analog

DMB is a structural analog of choline where the nitrogen atom is replaced by a carbon [1]. It non-lethally inhibits the microbial enzyme choline TMA-lyase (CutC), which is responsible for cleaving dietary choline into TMA and acetaldehyde [1]. This mechanism is visualized below.

DMB inhibits gut microbial CutC enzyme to block TMA and TMAO production.

DMB does not affect bacterial growth or choline uptake but acts as a competitive inhibitor of the CutC enzyme [1]. By reducing TMA production, DMB subsequently lowers levels of TMAO, a metabolite linked to increased risk of cardiovascular diseases [1].

Quantitative Inhibitory Profile of DMB

The table below summarizes key experimental data on DMB's inhibitory effects.

| Experimental Model | Key Finding | Reported IC₅₀/Value | Contextual Notes |

|---|---|---|---|

| In vitro TMA lyase inhibition (recombinant CutC/D from P. mirabilis) [1] | Inhibition of choline TMA-lyase activity | ~10 µM | Primary enzymatic target |

| Ex vivo TMA production (live P. mirabilis) [1] | Inhibition of TMA formation from choline in bacterial culture | Significant reduction | Confirms action in live microbes |

| In vivo TMAO reduction (Apoe⁻/⁻ mice on high choline diet) [1] | Reduction in plasma TMAO levels | Significant reduction | Therapeutic effect demonstrated |

| In vivo Atherosclerosis (Apoe⁻/⁻ mice) [1] | Inhibition of atherosclerotic lesion development | Significant reduction | Final pathophysiological outcome |

DMB in Comparison with Other Inhibitors

DMB is one of several investigated inhibitors; the table below compares it with other compounds.

| Inhibitor | Proposed Mechanism | Reported Potency (IC₅₀) | Key Characteristics |

|---|---|---|---|

| DMB [1] | Competitive inhibitor of CutC | ~10 µM (recombinant system) | Non-lethal to microbes; found in some oils and wines |

| Iodomethylcholine (IMC) [2] | Mechanism-based inhibitor of CutC | Not specified in results | Covalently targets the enzyme |

| Betaine Aldehyde (BA) [2] | Covalent, reversible inhibitor (forms thiohemiacetal with CutC-Cys489) | 26 µM (in vitro) | Identified via screening a focused library |

| Cyclic Choline Analog (Compound 6) [2] | Competitive, mechanism-based inhibitor | 2.9 µM (in vitro) | Conformationally constrained; high potency |

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are summaries of the core methodologies used in the studies.

Protocol 1: Assessing Inhibition of Microbial TMA Production In Vitro

This method is used to screen compounds for their ability to inhibit TMA production from choline by live bacteria [1].

- Microbial Culture: Use a choline-metabolizing strain like Proteus mirabilis or E. coli engineered to express the cutC/D genes. Grow cultures anaerobically to the desired phase [1].

- Inhibition Assay: Incubate the bacterial culture with a fixed concentration of choline substrate and the compound of interest (e.g., DMB). Include controls with choline only (positive control) and without choline (negative control) [1].

- TMA Quantification: After incubation, measure TMA in the culture headspace or supernatant using gas chromatography-mass spectrometry (GC-MS). Stable isotope-labeled d9-choline can be used as a substrate to track its conversion to d9-TMA specifically [1].

- Data Analysis: Calculate the percentage inhibition of TMA production relative to the positive control. Determine IC₅₀ values by testing a range of inhibitor concentrations [1].

Protocol 2: Evaluating Effects on Host TMAO and Atherosclerosis In Vivo

This protocol describes how to test the efficacy of an inhibitor like DMB in an animal model of atherosclerosis [1].

- Animal Model: Use apolipoprotein E-deficient (Apoe⁻/⁻) mice fed a high-choline or high-carnitine diet to elevate TMAO levels and accelerate atherosclerosis development [1].

- Treatment: Administer the inhibitor (e.g., DMB) via drinking water or oral gavage. The cited study provided DMB in drinking water [1].

- Endpoint Measurements:

- Plasma TMAO: Collect blood plasma and analyze TMAO levels using LC-MS/MS [1] [3].

- Atherosclerotic Lesions: Quantify lesion size in the aortic root or en face the aorta using standard histology and staining techniques (e.g., Oil Red O) [1].

- Additional Analyses: Can include assessing macrophage foam cell formation in lesions or other relevant physiological parameters [1].

Research Implications and Considerations

DMB demonstrates the therapeutic potential of targeting gut microbial metabolism without causing bactericidal effects, minimizing selective pressure for resistance [1]. Its presence in balsamic vinegar and red wines suggests it's a dietary factor [1]. However, inhibitor sensitivity can vary across CutC enzymes from different microbial species, so efficacy may depend on an individual's gut microbiome composition [1].

References

Mechanism of Action: Molecular Inhibition

DMB exerts its effect by targeting a key microbial enzyme complex within the gut bacteria.

| Aspect of Inhibition | Detailed Description |

|---|---|

| Target Enzyme | Microbial choline TMA-lyase (CutC) and its activating protein (CutD) [1] [2]. |

| Inhibition Type | Non-lethal, competitive inhibition [1] [2]. |

| Molecular Mechanism | DMB, a structural choline analog, binds the CutC active site, blocking choline conversion. Nitrogen in choline is replaced with a carbon atom in DMB [1]. |

| Biological Consequence | Reduces TMA production from dietary choline, lowering host TMAO levels without affecting bacterial viability or cholesterol metabolism [1]. |

The following diagram illustrates the competitive inhibition mechanism of DMB within the gut microbiome.

Quantitative & Comparative Inhibitor Data

The potency of DMB and a more potent, second-generation inhibitor is quantified in the following table.

| Inhibitor | Chemical Nature | Mechanism | In Vitro IC₅₀ / Potency | In Vivo Effect (Mouse Models) |

|---|---|---|---|---|

| DMB | Structural choline analog (carbon-for-nitrogen substitution) [1]. | Reversible, competitive inhibitor of CutC [1]. | IC₅₀ ~10 µM [1]. | Single oral dose reduces plasma TMAO for up to 3 days; attenuates atherosclerosis and thrombosis [2]. |

| Iodomethylcholine (IMC) | Mechanism-based, "suicide substrate" inhibitor [2]. | Irreversibly inactivates CutC after enzyme catalysis [2]. | IC₅₀ ~1,000x more potent than DMB [2]. | Not fully detailed in available search results, but developed for enhanced therapeutic potential [2]. |

Experimental Protocols for Key Assays

For researchers looking to validate or screen for TMA-lyase inhibition, here are summaries of key methodologies.

In Vitro TMA Lyase Activity Assay

This assay measures the conversion of isotope-labeled choline to TMA in a controlled system [1] [2].

- Sample Preparation: Use clarified lysates from microbes (e.g., Proteus mirabilis) or from E. coli transformed with the cutC/D gene complex [1].

- Reaction Setup: Incubate the lysate with a fixed amount of stable isotope-labeled choline substrate (e.g., d9-choline) and varying concentrations of the inhibitor (DMB/IMC) [1].

- Analysis: Quantify the production of labeled TMA (d9-TMA) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1] [2].

- Data Interpretation: Calculate the percentage inhibition and IC₅₀ values by comparing d9-TMA levels in inhibitor-treated samples against vehicle controls [1].

Whole-Cell Microbial Culture Assay

This protocol assesses inhibition in live, intact bacteria [1] [2].

- Culture Preparation: Grow wild-type TMA-producing bacteria (e.g., Proteus mirabilis) under anaerobic conditions to a desired density [1].

- Inhibition Test: Add the inhibitor (DMB) and the d9-choline substrate directly to the live culture.

- Measurement: Monitor the accumulation of d9-TMA in the culture headspace or supernatant over time using GC-MS/MS [2].

- Control Experiments: Confirm that the inhibitor does not affect microbial viability by performing parallel cell viability assays [1].

Polymicrobial Fecal Culture Assay

This method uses a more complex, physiologically relevant microbial community [2].

- System Setup: Utilize a continuous-flow bioreactor system inoculated with human fecal samples to maintain a stable, complex microbial community [2].

- Intervention: Introduce the inhibitor (e.g., DMB or IMC) into the system.

- Output Monitoring: Measure the production of TMA and TMAO in the effluent using mass spectrometry. This confirms efficacy against a diverse microbial background [2].

Research Implications and Future Directions

The development of DMB and more potent analogs like IMC validates the strategy of "drugging the microbiome" to treat cardiometabolic diseases without lethally affecting gut flora [1] [2]. This approach limits systemic drug exposure by targeting the microbial compartment, offering a promising therapeutic avenue for atherosclerosis, thrombosis, and other TMAO-related conditions [3] [4] [2].

References

- 1. Non-lethal inhibition of gut microbial trimethylamine ... [pmc.ncbi.nlm.nih.gov]

- 2. Development of a gut microbe-targeted non-lethal therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 3. From Gut to Heart: Targeting Trimethylamine N-Oxide as a ... [pmc.ncbi.nlm.nih.gov]

- 4. The roles of trimethylamine-N-oxide in atherosclerosis and its ... [pmc.ncbi.nlm.nih.gov]

HLA-DMB: Core Biology and Function

HLA-DMB (Major Histocompatibility Complex, Class II, DM Beta) is a critical component of the HLA-DM protein complex. This complex acts as a catalyst in the immune system, facilitating the loading of antigenic peptides onto MHC class II molecules within antigen-presenting cells. This process is essential for activating CD4+ T-cells and initiating a targeted adaptive immune response [1].

The table below summarizes the fundamental characteristics of HLA-DMB:

| Attribute | Description |

|---|---|

| Full Name | Major Histocompatibility Complex, Class II, DM Beta [1] |

| Primary Function | Subunit of the HLA-DM complex; a catalyst in the MHC II antigen presentation pathway [1] |

| Biological Role | Peptide editing; ensures MHC II molecules present stable, diverse antigens to CD4+ T-cells [1] |

| Key Mechanism | Mediates the exchange of peptides within the MHC class II compartment (MIIC) of antigen-presenting cells [1] |

Key Research Contexts and Findings

Current basic research on HLA-DMB investigates its role in various diseases, with a focus on its impact on the tumor immune microenvironment and chronic inflammation.

The table below summarizes quantitative findings and methodological insights from recent studies:

| Research Context | Key Finding on HLA-DMB | Experimental Models & Methods | Interpretation |

|---|---|---|---|

| Endometrial Carcinoma (UCEC) | mRNA & protein levels significantly higher in tumor vs. normal tissues [1]. | Analysis of 589 samples from TCGA database; qPCR; Immunohistochemistry (IHC) [1]. | High HLA-DMB correlates with improved prognosis, serving as an independent favorable prognostic factor [1]. |

| Endometrial Carcinoma (UCEC) | High expression associated with increased immune infiltration scores and immune-enhancing factors [1]. | Immune infiltration analysis (TIMER2.0, CIBERSORT); GSEA; PPI networks [1]. | Suggests role in promoting anti-tumor immunity via enhanced T-cell activation [1]. |

| Periodontitis | Identified as a hub gene with differential methylation in polymorphonuclear neutrophils (PMNs) [2]. | Integrated methylome & transcriptome analysis of patient PMNs; RT-qPCR; Western Blot [2]. | Epigenetic regulation of HLA-DMB in immune cells contributes to chronic inflammatory disease development [2]. |

Core Research Methodologies

The studies on HLA-DMB utilize a suite of advanced bioinformatic and molecular biology techniques. The workflow below outlines a typical integrated multi-omics approach used in these investigations.

Integrated research workflow for HLA-DMB, combining bioinformatics and lab validation.

Key methodological components include:

- Bioinformatic Analysis: Utilizing public databases like TCGA and GEO is a foundational step [1] [2]. Immune infiltration is often estimated using algorithms such as CIBERSORT [2] and TIMER2.0 [1].

- Molecular Validation: Findings from bioinformatic analyses are typically confirmed using RT-qPCR to measure mRNA expression and Western Blot to assess protein levels [2].

HLA-DMB in the MHC Class II Antigen Presentation Pathway

HLA-DMB's function is best understood in the context of the MHC class II pathway. The diagram below illustrates its critical catalytic role.

HLA-DMB's catalytic role in antigen presentation and T-cell activation.

This catalytic function is crucial for effective immunity. In diseases like cancer, its high expression likely indicates a more robust immune response against tumor cells [1]. Conversely, in chronic inflammation like periodontitis, epigenetic changes in the HLA-DMB gene can disrupt this pathway, contributing to disease pathology [2].

Therapeutic Implications and Future Directions

The research points to several promising therapeutic directions:

- HLA-DMB as a Biomarker: Its expression level shows strong potential as a prognostic biomarker for patient outcomes in cancers like UCEC and for stratifying patients who may respond better to immunotherapy [1].

- Targeting the Pathway: Modulating the activity of the HLA-DM complex, for which HLA-DMB is essential, could be a strategy to boost anti-tumor immunity or to suppress aberrant immune responses in autoimmune and chronic inflammatory diseases [2].

- Epigenetic Modulation: The finding that HLA-DMB is regulated by DNA methylation in periodontitis opens avenues for exploring epigenetic therapies to restore normal immune function [2].

References

Safety Profile from Research and Supplier Data

The table below summarizes the safety and handling information available from a chemical supplier and peer-reviewed research contexts.

| Aspect | Details and Classification |

|---|---|

| GHS Hazard Statements [1] | H226 - Flammable liquid and vapor. |

| Recommended Precautions [1] | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |

| Physical State & Properties [1] | Liquid. Boiling Point: 142 °C. Flash Point: 56 °C. Specific Gravity: 0.81. |

| Toxicological Effects (Research Context) | Orally active in mice. Long-term administration (in drinking water up to 9 months) reported as well-tolerated and safe, with no adverse effects on lipids, glucose, or liver and kidney function observed [2]. |

Experimental Use and Handling Protocols

In experimental settings, 3,3-Dimethyl-1-butanol is typically administered to mice via drinking water. The following details are compiled from several studies:

- Typical Dosage in Rodent Studies: A concentration of 1% (v/v) in drinking water is commonly used [3] [2].

- Duration of Administration: Studies have administered this dosage for periods ranging from 6 weeks to 9 months [3] [2].

- Reported Vehicle and Solubility: According to a supplier, the compound is soluble at 20 mg/mL in water, DMSO, and ethanol [4]. For in vivo studies requiring a homogeneous suspension, one protocol suggests using CMC-Na (sodium carboxymethyl cellulose) as a vehicle [4].

- Storage Recommendations: It is advised to store the product at room temperature, preferably in a cool and dark place (<15°C) [1].

Research Context and Proposed Mechanism of Action

This compound is a research compound studied for its ability to inhibit the production of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular diseases [3] [4] [2].

The diagram below illustrates the proposed mechanism of action and experimental findings based on pre-clinical research.

This diagram maps the proposed mechanism from animal studies. DMB reduces TMAO levels, inhibiting signaling pathways to attenuate disease phenotypes [3] [2].

References

Structural Classification of 3,3-Dimethyl-1-butanol

In organic chemistry, alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon that bears the hydroxyl (-OH) group [1].

- Primary Alcohol: The carbon with the -OH group is attached to only one other carbon atom [1] [2].

- Secondary Alcohol: The carbon with the -OH group is attached to two other carbon atoms.

- Tertiary Alcohol: The carbon with the -OH group is attached to three other carbon atoms [3] [4] [5].

The structure of 3,3-Dimethyl-1-butanol is CC(C)(C)CCOH [6]. The carbon atom of the -OH group is at the end of the chain, bonded to one other carbon atom, which meets the definition of a primary alcohol.

The following diagram illustrates the structure and classification logic:

Diagram showing the structural classification of this compound as a primary alcohol.

It's important to note that one chemical supplier webpage incorrectly classifies it as a tertiary alcohol [7]. However, this is contradicted by authoritative sources like Wikipedia, NIST, and fundamental chemistry educational resources which align with the structural analysis confirming its status as a primary alcohol [1] [6] [8].

Key Physical Property Data

The table below summarizes the key physical properties of this compound:

| Property | Value |

|---|---|

| CAS Registry Number | 624-95-3 [6] [8] [7] |

| Molecular Formula | C₆H₁₄O [6] [8] [7] |

| Molar Mass | 102.17 - 102.18 g/mol [8] [7] [9] |

| Density | 0.844 g/cm³ (at 15-25 °C) [6] [9] |

| Melting Point | -60 °C [6] [9] |

| Boiling Point | 143 °C [6] [9] |

| Physical Form | Colorless liquid [7] [9] |

Biological Significance and Research Applications

Despite its simple alcohol classification, this compound (DMB) is a significant compound in scientific research due to its biological effects.

- Mode of Action: DMB is a structural analog of choline [6]. It non-lethally inhibits the formation of trimethylamine (TMA) by gut microbes. TMA is converted in the liver to Trimethylamine N-oxide (TMAO), a metabolite strongly linked to the promotion of atherosclerosis [6] [7].

- Observed Effects: Studies in mice have shown that DMB can reduce TMAO levels, inhibit the formation of atherosclerotic lesions, and attenuate cardiac remodeling in heart failure models. It has also been found in balsamic vinegars, red wines, and certain oils [6] [7].

- Experimental Protocol Insight: A key study administered DMB to mice (at 1.0% v/v) via drinking water, starting one week before a dietary challenge with choline or TMAO, and continued for up to 16 weeks. TMA and TMAO levels in the blood were measured using liquid chromatography-coupled tandem mass spectrometry (LC/MS/MS), and atherosclerotic plaque areas were quantified in the aortic sinus and aorta [6] [7].

The following diagram outlines the experimental workflow and the role of DMB in inhibiting TMAO formation:

Experimental workflow showing DMB inhibition of gut microbial TMA production.

References

- 1. 10.1 Structure and Classification of Alcohols [chem.libretexts.org]

- 2. Primary, Secondary, Tertiary, and Quaternary in Organic ... [masterorganicchemistry.com]

- 3. Tertiary Alcohols - (Organic Chemistry) - Vocab, Definition, ... [fiveable.me]

- 4. Medical Definition of TERTIARY ALCOHOL [merriam-webster.com]

- 5. ZFIN ChEBI: tertiary alcohol [zfin.org]

- 6. This compound [en.wikipedia.org]

- 7. This compound (CAS 624-95-3) [scbt.com]

- 8. 1-Butanol, 3,3-dimethyl- - the NIST WebBook [webbook.nist.gov]

- 9. This compound (CAS No. 624-95-3) [samaterials.com]

synthesis of 3,3-Dimethyl-1-butanol Grignard reagent method

Introduction to 3,3-Dimethyl-1-butanol (DMB)

This compound (DMB) is a valuable primary alcohol that serves as an important intermediate in organic synthesis and has gained significant interest in pharmaceutical research. It is a structural analog of choline [1] and has been identified as an orally active inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) formation [2]. DMB is found naturally in some balsamic vinegars, red wines, and cold-pressed extra virgin olive oils [1]. Its role as a key intermediate in the synthesis of the high-intensity sweetener neotame [3] and its therapeutic potential in cardiovascular and inflammatory diseases [4] [2] make its efficient synthesis highly relevant for drug development professionals.

Grignard Reaction Synthesis of this compound

Comparative Synthesis Methods

The synthesis of DMB can be achieved through different Grignard-based pathways. The table below summarizes and compares two key methods described in the patent literature.

| Method | Key Reactants | Reaction Steps | Advantages | Limitations/Challenges |

|---|

| Grignard Reaction with Formaldehyde [5] [6] | Neopentyl halide, Magnesium, Formaldehyde | 1. Grignard reagent formation 2. Reaction with formaldehyde gas 3. Hydrolysis & work-up | Higher yield and purity; fewer side reactions; simpler post-processing [5] | Requires careful temperature control and dry formaldehyde | | Classical Two-Step Chain Elongation [7] | tert-Butyl halide, 1,2-Dihaloethane, Magnesium | 1. Grignard reagent formation 2. Reaction with 1,2-dihaloethane 3. Hydrolysis of intermediate | Readily available starting materials | Lower yield due to coupling side reactions; difficult post-processing [5] [7] |

Detailed Protocol: Grignard Reaction with Formaldehyde

This preferred method involves the reaction of a neopentyl Grignard reagent with formaldehyde to directly yield this compound [5] [6].

Reaction Scheme

Equipment and Reagents

- Equipment: 1000 mL four-neck flask equipped with a thermometer, reflux condenser, drying tube (e.g., calcium chloride), dropping funnel, mechanical stirrer, heating mantle, and distillation setup.

- Reagents:

- Magnesium powder/turnings (1.15 mol)

- Neopentyl chloride (or bromide) (1.0 mol)

- Ether solvent: Anhydrous Tetrahydrofuran (THF) or diethyl ether

- Initiator: Bromoethane or a small crystal of iodine

- Formaldehyde gas (dry), generated from paraformaldehyde

- Aqueous hydrochloric acid (for hydrolysis)

- Saturated aqueous salt solutions: Ammonium chloride, sodium chloride

- Drying agent: Anhydrous magnesium sulfate or sodium sulfate

- Extraction solvent: Ethyl acetate

Step-by-Step Procedure

Preparation of Neopentylmagnesium Chloride Grignard Reagent:

- Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress [7].

- To the flask, add magnesium powder (27.6 g, 1.15 mol) and 100-120 mL of anhydrous THF to immerse the magnesium.

- Heat the mixture to 30-45°C and add the initiator (3 g of bromoethane or 0.5 g of iodine) to initiate the reaction, indicated by violent reflux.

- Once reflux is stable, add a mixed solution of neopentyl chloride (106.6 g, 1.0 mol) in 400-450 mL of anhydrous THF dropwise via the dropping funnel, maintaining a steady reflux. Complete the addition over approximately 50 minutes.

- After addition, continue refluxing for 3.5 to 5 hours to ensure complete formation of the Grignard reagent [5].

Reaction with Formaldehyde:

Acid Hydrolysis and Work-up:

- Cool the reaction mixture to 15°C and carefully add ice water (500 g) with stirring, followed by dropwise addition of concentrated hydrochloric acid until the solution is acidic.

- Transfer the mixture to a separatory funnel, separate the organic layer, and perform a water wash on the organic phase.

- Extract the aqueous layer twice with an organic solvent like ethyl acetate.

- Combine the initial organic layer and the extracts, and wash the combined organic phase successively with saturated sodium bicarbonate solution and saturated sodium chloride solution [5] [6].

Isolation and Purification:

- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter.

- Remove the solvent by rotary evaporation under reduced pressure.

- Purify the crude product by distillation under reduced pressure to obtain pure this compound as a colorless liquid [5].

Synthesis Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Key Physicochemical Properties of this compound

The following table summarizes the key characteristics of DMB for identification and handling purposes [1] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 624-95-3 [3] |

| Molecular Formula | C₆H₁₄O [1] [3] |

| Molar Mass | 102.17 g/mol [2] [3] |

| Physical Form | Colorless to light yellow liquid [2] [3] |

| Boiling Point | 143 °C [1] [3] |

| Melting Point | -60 °C [1] [3] |

| Density | 0.844 g/mL at 25 °C [1] [3] |

| Flash Point | 118 °F (48 °C) [3] |

| Water Solubility | Slightly soluble [3] |

Biological Applications and Experimental Protocols

DMB has shown significant promise in preclinical research, primarily as a gut microbial TMA lyase inhibitor, leading to potential therapeutic applications.

Mechanism of Action and Signaling Pathways

DMB is recognized as an inhibitor of trimethylamine (TMA) formation by gut microbiota. TMA is metabolized in the liver to trimethylamine-N-oxide (TMAO), a metabolite strongly linked to the promotion of atherosclerosis and cardiovascular diseases [1] [2]. By inhibiting microbial TMA production, DMB reduces plasma TMAO levels [1] [2]. Furthermore, a 2025 study revealed that DMB and its host-derived metabolite, 3,3-dimethylbutyrate (DMBut), ameliorate collagen-induced arthritis in mice through direct immunomodulatory effects, independent of TMAO reduction. These effects involve the inhibition of pro-inflammatory cytokine secretion from macrophages and modulation of the p65 NF-κB and TGF-β1/Smad3 signaling pathways [4].

In Vivo Administration Protocol

The following table summarizes common in vivo dosing regimens for DMB based on published studies.

| Application Model | Dosage Form | Dosing Regimen | Key Outcomes |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) in Mice [4] | 1% (v/v or w/v?) DMB in drinking water | Oral administration for the study duration | >50% reduction in arthritis severity; reduced pro-inflammatory cytokines. |

| Heart Failure (HF) in Mice [2] | 1% DMB in water | Oral gavage; 6 weeks | Reduced plasma TMAO, cardiac hypertrophy, fibrosis, and expression of HF markers. |

| Social Behavior Study in Mice [2] | 0.2% and 1.0% DMB in water | Oral gavage; 21 days | Dose-dependent increase in serum TMAO; weakened social dominance. |

Detailed Protocol for In Vivo Administration in Mice [2]

- Preparation of DMB Solution: Dilute this compound in the animals' drinking water to achieve the desired concentration (e.g., 0.2% or 1.0% v/v). Ensure the solution is prepared fresh and replaced regularly to maintain stability and potency.

- Animal Dosing: Administer the DMB solution to mice via oral gavage or as the sole source of drinking water. The typical treatment duration in studies ranges from 3 to 6 weeks, depending on the disease model.

- Monitoring and Sample Collection: Monitor animals for signs of toxicity and disease progression. At the endpoint, collect plasma for TMAO level analysis and tissue samples (e.g., heart, liver, joints) for histological and molecular analysis.

Critical Considerations for Research Use

- Purity and Handling: DMB should be stored at 2-8°C [3]. It is slightly soluble in water but highly soluble in DMSO (978.76 mM) [2]. For in vivo studies, use appropriate vehicles like water or corn oil-based solutions as described in the protocols [2].

- Safety Notes: DMB is classified as a flammable liquid (Hazard Statement H226) [3]. Preclinical studies indicate no evidence of toxicity from chronic (16-week) exposure in mice [1].

- Experimental Design: When investigating the mechanism of DMB, especially in inflammatory models like arthritis, consider that its effects may be independent of TMA lyase inhibition and involve direct immunomodulation [4]. Always include appropriate vehicle control groups in your experiments.

Conclusion

The Grignard reaction with formaldehyde provides an efficient and high-yielding synthesis route for this compound, making it readily accessible for research and development. Its significant biological activity as a modulator of the gut-microbiome-liver axis and as a direct immunomodulatory agent opens promising avenues for therapeutic intervention in cardiovascular, metabolic, and autoimmune diseases. Further research is warranted to fully elucidate its molecular targets and translate these findings into clinical applications.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound (DMB) | TMA /TMAO Inhinbitor [medchemexpress.com]

- 3. This compound | 624-95-3 [chemicalbook.com]

- 4. This compound and its Metabolite 3,3 ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method for preparing this compound [eureka.patsnap.com]

- 6. Method for preparing this compound [patents.google.com]

- 7. Preparation method of this compound [patents.google.com]

Application Notes: Quantification of 3,3-Dimethyl-1-butanol (DMB)

1. Analytical Context and Importance

- Analyte: 3,3-Dimethyl-1-butanol (DMB)

- Significance: DMB is a bioactive microcomponent found in certain extra virgin olive oils and is a subject of research due to its potential therapeutic properties, including inhibiting TMA-lyase and modulating immune responses [1] [2] [3].

- Analytical Challenge: Accurate quantification of trace-level DMB in a complex lipid matrix requires a sensitive and specific technique that avoids extensive sample preparation which could lead to analyte loss.

- Solution: A robust and validated Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method. Headspace sampling is ideal for volatile compounds like DMB, minimizing the introduction of non-volatile matrix components that could contaminate the GC-MS system.

2. Key Method Validation Parameters The method has been validated according to the Eurachem guide, ensuring its reliability for quantitative analysis [3].

Table 1: Summary of Method Validation and Typical Parameters

| Parameter | Description / Value |

|---|---|

| Principle | Headspace SPME extraction followed by GC-MS separation and detection |

| Sample Type | Extra virgin olive oil [3] |

| Quantification | Relies on a calibration curve (specific type not detailed in available literature) |

| Key Advantage | Rapid and avoids direct injection of the oily matrix [3] |

| Reported DMB Concentrations | Varies widely; exemplary values from 1,500 ng/L to over 11,000 ng/L in olive oil [3] |

Detailed Experimental Protocol

1. Equipment and Reagents

- Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary GC column.

- Headspace Autosampler: Capable of automated SPME fiber handling and incubation.

- SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended. This bipolar fiber has been shown to provide superior and more chemically diverse coverage of volatile metabolites compared to single-phase fibers [4].

- Chemicals: Pure standard of this compound for preparing calibration solutions.

2. Sample Preparation

- Weigh a precise amount of olive oil sample (e.g., 1.0 g) into a headspace vial.

- Seal the vial with a crimp cap. The sample can be analyzed directly without dilution or derivatization.

3. HS-SPME Extraction Procedure The following conditions are optimized based on general best practices for plant volatiles [4]:

- Incubation: Place the sample vial in the autosampler and incubate with agitation at 60 °C for a defined period to allow volatiles to partition into the headspace.

- Extraction: Expose the DVB/CAR/PDMS SPME fiber to the vial's headspace for 20 minutes at 60 °C to adsorb the volatile compounds.

- Desorption: Retract the fiber and immediately inject it into the GC injector port for thermal desorption. A typical desorption time is 1-5 minutes at a temperature of 220-250 °C in splitless mode to transfer the entire analyte to the column.

4. GC-MS Analysis Conditions While the specific temperature program for DMB is not listed, the method follows standard practices for volatile compounds. The following workflow outlines the general analytical process.

General GC-MS Operating Parameters:

- GC Column: A low-polarity stationary phase column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).

- Injector: Splitless mode, temperature 250°C.

- Oven Temperature Program: A typical ramp might start at 40 °C (hold 2 min), increase to 240 °C at a rate of 10 °C/min, and hold for 5 min. This requires verification with a DMB standard.

- MS Conditions: Ionization by electron impact (EI) at 70 eV. Ion source temperature: 230 °C. Quadrupole temperature: 150 °C. Data acquisition in Selected Ion Monitoring (SIM) mode for highest sensitivity.

5. Quantification and Data Analysis

- Calibration: Prepare a series of standard solutions with known concentrations of DMB to create a calibration curve.

- Detection: Identify DMB by its characteristic retention time and quantifier ion(s). The specific quantifier ion for DMB should be determined by analyzing the pure standard in full-scan mode.

Critical Method Considerations

- SPME Fiber Selection: The use of a DVB/CAR/PDMS fiber is critical. Studies show it extracts a wider range of compound classes, including alcohols and terpenoids, more effectively than PDMS or CAR/PDMS fibers alone [4].

- Competitive Adsorption: Be aware that in SPME fibers where adsorption is the primary mechanism (like DVB/CAR/PDMS), the presence of other volatile compounds can lead to competitive adsorption for binding sites, potentially reducing the extraction efficiency of the target analyte. This is a key factor in quantitative analysis [5].

- Matrix Effects: For absolute quantification, the standard addition method is recommended. This involves spiking the actual olive oil sample with known amounts of DMB to account for matrix-induced suppression or enhancement of the analyte signal [5].

Research Applications

This HS-GC-MS protocol enables researchers to:

- Quality Control: Accurately measure DMB content in different olive oil batches and varieties.

- Bioactivity Studies: Correlate DMB levels with observed therapeutic effects in biological models [1] [2] [3].

- Metabolic Tracing: Study the metabolism of DMB to its active metabolite, 3,3-dimethyl-1-butyric acid (DMBut), in in vivo systems [1] [2].

References

- 1. This compound and its metabolite 3,3-dimethylbutyrate ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its Metabolite 3 ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. DMB: An Innovative Bioactive Component of Olive Oil [bioarmonia.gr]

- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite ... [mdpi.com]

- 5. Factors Influencing HS-SPME Analyses of Volatile Compounds [sciencedirect.com]

HS-GC/MS Analysis of 3,3-Dimethyl-1-Butanol (DMB) in Olive Oil: Application Notes and Protocols

Introduction to DMB in Olive Oil

3,3-Dimethyl-1-butanol (DMB) is a recently identified bioactive compound in extra virgin olive oil that has garnered significant scientific interest due to its potential health benefits. First successfully identified and quantified in olive oil in 2025 through an international research collaboration, DMB represents a novel microconstituent that differs from previously studied phenolic compounds. This discovery has opened new avenues for research on olive oil as a biofunctional food, with potential applications in preventing cardiovascular diseases, Alzheimer's disease, and other conditions linked to gut microbiota metabolites. The development of a reliable HS-GC/MS method for DMB quantification has enabled researchers to systematically study this compound's presence across different olive oil varieties and production methods. [1] [2] [3]

The analytical challenge of detecting DMB in olive oil persisted for years despite fragmentary reports of its potential importance. Prior to 2025, no validated method existed for safely and reliably determining DMB concentrations in olive oil matrices. Professor Apostolos Kiritsakis, who led the international research team that finally developed a successful method, noted: "We searched the bibliography and more than 200 papers on olive oil, but the method of determining the DMB component appears nowhere." This methodological gap hindered comprehensive research on DMB's prevalence and health implications. The breakthrough came through a collaborative effort between Greek and Turkish researchers, along with olive oil producers who provided samples with significant DMB concentrations for analysis. [1] [3]

Biological Significance and Health Relevance

DMB's Mechanism of Action Against TMAO

DMB exerts its primary health-protective effects through inhibition of trimethylamine-N-oxide (TMAO) production, a gut microbiota-dependent metabolite strongly associated with cardiovascular disease pathogenesis. The mechanism begins when dietary precursors found in red meat, egg yolks, and high-fat dairy products are metabolized by gut microbiota into trimethylamine (TMA). This TMA is then absorbed into the bloodstream and transported to the liver, where it undergoes oxidation to form TMAO via flavin-containing monooxygenase enzymes. DMB functions as a non-lethal inhibitor of microbial TMA lyases, effectively reducing TMA production without adversely affecting gut microbiota diversity or survival. This inhibition subsequently leads to reduced plasma TMAO levels, which has been demonstrated to attenuate the development of atherosclerosis in animal models. [1] [2] [3]

The pathophysiological role of TMAO extends beyond cardiovascular disease to include renal dysfunction, hypertension, and adverse cardiac structural and electrical remodeling. Research at the Cleveland Heart Lab in Ohio, USA, demonstrated that dietary supplementation with DMB safely inhibited atherosclerosis progression in mice by reducing plasma TMAO levels, inhibiting foam cell formation, and decreasing aortic plaque development—all without affecting circulating cholesterol levels. Additional studies have shown that DMB treatment alleviates hypertension, improves endothelial function, and reduces proinflammatory cytokine expression while increasing endothelial nitric oxide synthase expression. These multifaceted benefits position DMB as a promising microbiome-targeted therapeutic approach for preventing microbiota-mediated cardiovascular and metabolic diseases. [2] [3]

Evidence from Preclinical Studies

Table 1: Summary of Preclinical Evidence for DMB's Health Benefits

| Disease Model | Key Findings | Proposed Mechanisms | Reference |

|---|---|---|---|

| Atherosclerosis | Reduced aortic plaque progression, inhibited foam cell formation | Suppressed TMAO production without affecting cholesterol | Wang et al. (2015) [2] |

| Heart Failure | Attenuated cardiac structural and electrical remodeling | Reduced TMAO levels; improved cardiac function | Wang (2020) [2] |

| Hypertension | Prevented developmental programming of hypertension | Reprogrammed gut microbiota metabolites; improved endothelial function | Hsu et al. (2019) [2] |

| Western Diet-Induced Vascular Dysfunction | Improved vascular function, reduced exercise intolerance | Suppressed TMAO; reduced oxidative stress and inflammation | Brunt et al. (2022) [2] |

Quantitative Analysis of DMB in Olive Oil

DMB Concentrations in Commercial Olive Oils

The concentration of DMB in olive oil varies significantly across different products and producers, with the highest levels reported in specifically cultivated multivarietal extra virgin olive oils. Research analyzing olive oil samples from Greece and Turkey revealed a wide concentration range, with most commercial samples showing relatively low DMB levels while specifically developed products contained substantially higher concentrations. This variability suggests that agricultural practices, olive varieties, harvest timing, and extraction methods likely influence DMB formation and preservation in the final product. The highest concentrations were found in olive oils produced by Sakellaropoulos Organic Farms in Sparta, Greece, particularly in their specially developed "Plus Health" line of multivarietal extra virgin olive oils. [1] [3]

Table 2: DMB Concentrations in Olive Oil Samples from Greece and Turkey

| Sample Identifier | Olive Oil Type | DMB Concentration | Notes |

|---|---|---|---|

| N1 | "Plus Health Blue" multivarietal | 9.7 mg/L | Specifically cultivated for high DMB |

| N2 | "Plus Health DMB" multivarietal | 11.4 mg/L | Highest recorded concentration; specially designated |

| N3 | "Fyllikon" First Harvest Organic | 8.3 mg/L | Early harvest product |

| N4 | "Plus Health Green" multivarietal | 7.8 mg/L | Multivarietal blend |

| N5 | "Agourelaio" Early Harvest Organic | 6.8 mg/L | Early harvest product |

| N6 | Unknown | 4.8 μg/L | Commercial sample |

| N7 | "Armonia" Monovarietal Organic | 4.8 μg/L | Single variety product |

| N8 | Edremit-type (Kırkağaç, Manisa) | 8.8 μg/L | Turkish origin |

| N9 | Commercial product (Turkey) | 1.5 μg/L | Purchased in Turkish market |

The analytical method used for these determinations has been validated according to the European guide Eurachem in collaboration with the Cooperation on International Traceability in Analytical Chemistry (CITAC), ensuring reliability and accuracy of the reported values. Notably, the DMB concentrations in specifically developed olive oils are approximately 1,000-fold higher than those found in standard commercial products, demonstrating the feasibility of producing olive oil with substantial DMB content through targeted agricultural and processing approaches. This significant concentration differential highlights the potential for optimizing olive oil production to enhance its content of this beneficial compound. [1] [3]

HS-GC/MS Protocol for DMB Analysis

Sample Preparation and Handling

Proper sample handling is critical for accurate DMB quantification in olive oil. Samples should be stored in a freezer in individual containers without headspace to prevent volatile compound loss. For analysis, approximately 1 gram of olive oil is precisely weighed and transferred to a 20 mL headspace vial, which is immediately sealed with a magnetic cap and silicone septum. Prepared samples should be stored at 4°C before analysis and analyzed within 24 hours of preparation. When ready for analysis, samples are thawed at room temperature for 30 minutes, then vigorously shaken using a vortex mixer for 1 minute to ensure homogeneity. This standardized preparation protocol minimizes DMB loss and ensures reproducible results across analytical batches. [4]

The headspace vials play a crucial role in maintaining analytical integrity. Headspace analysis requires that compounds of interest have high volatility while the sample matrix is much less or non-volatile. Quality vials and caps that form a tight seal are essential to prevent loss of volatile compounds during incubation and analysis. For DMB analysis, larger vial sizes (10-mL to 22-mL capacities) are preferred as they accommodate larger sample volumes and/or larger headspace above the sample, which can enhance detection sensitivity for volatile analytes like DMB. The phase ratio (β), defined as the relative volumes of the gas and liquid phases in the vial, significantly affects analyte partitioning into the headspace and should be kept consistent across samples for comparable results. [5]

Instrumentation Configuration

The HS-GC/MS system for DMB analysis consists of three main components: a headspace autosampler, gas chromatograph, and mass spectrometer. The optimized method utilizes a multipurpose autosampler (MPS) headspace unit coupled to a gas chromatograph equipped with a non-polar HP-5MS UI capillary column (30 m length, 0.25 mm internal diameter, 0.25 μm film thickness). The GC is interfaced with a single quadrupole mass spectrometer equipped with an inert ion source. This configuration provides the necessary sensitivity and specificity for reliable DMB quantification in complex olive oil matrices. [4]

Critical instrumental parameters must be optimized for DMB analysis. The headspace unit should maintain sample incubation at a precisely controlled temperature, typically 40°C for 8 minutes to establish equilibrium between the sample and headspace phases. A 100 μL aliquot of the headspace is then withdrawn using a heated syringe (maintained at 80°C) and injected into the GC injector (also set at 80°C) in splitless mode to maximize transfer of the analyte onto the chromatographic column. The carrier gas (typically helium or nitrogen) flows at appropriate pressure (approximately 4 bar inlet pressure) to ensure efficient chromatographic separation. These parameters collectively ensure optimal transfer and separation of DMB from other volatile components in the olive oil matrix. [4] [6]

Chromatographic Separation and MS Detection

Chromatographic conditions are optimized to achieve baseline separation of DMB from interfering compounds. The GC oven temperature program typically begins at 40°C (held for 2-5 minutes), then increases at a rate of 10-15°C per minute to a final temperature of 250°C (held for 2-5 minutes). The total run time is approximately 20-30 minutes, depending on the specific column and instrument configuration. This temperature profile effectively separates DMB from other volatile organic compounds present in olive oil, including alcohols, aldehydes, ketones, and esters that might co-elute or interfere with DMB detection. [4] [1]

Mass spectrometric detection provides the specificity required for accurate DMB quantification. The mass spectrometer operates in selected ion monitoring (SIM) mode to enhance sensitivity for DMB detection. Characteristic mass fragments of DMB are monitored, with the primary quantitation ion selected based on abundance and specificity. The ion source temperature is typically maintained at 230°C, and the quadrupole temperature at 150°C. The electron impact ionization energy is set at 70 eV, which provides reproducible fragmentation patterns for compound identification. DMB identification is confirmed by matching both the retention time and mass spectrum with an authentic reference standard, while quantification is performed based on peak area comparison to a calibration curve generated from standard solutions of known concentration. [4] [1] [7]

Quality Assurance and Method Validation

Method Validation Parameters

The HS-GC/MS method for DMB quantification in olive oil has been rigorously validated according to the European guide Eurachem to ensure reliability, accuracy, and precision. Key validation parameters include linearity, sensitivity, precision, and accuracy. The method demonstrates excellent linearity across a defined concentration range, with correlation coefficients (R²) typically exceeding 0.995. Sensitivity is characterized by determining the limit of detection (LOD) and limit of quantification (LOQ), which for DMB analysis are sufficiently low to detect the compound at concentrations found in commercial olive oil samples. [2] [3]

Precision is evaluated through both intra-day and inter-day repeatability studies, expressed as relative standard deviation (RSD%). For a robust DMB quantification method, RSD values should generally be <10% for intra-day precision and <15% for inter-day precision. Accuracy is assessed through recovery experiments by spiking olive oil samples with known amounts of DMB standard at different concentration levels. Acceptable recovery rates typically range between 80-120%, indicating minimal matrix effects and reliable quantification capability. The validated method ensures that DMB concentrations reported in olive oil samples accurately represent the true values, enabling meaningful comparisons between different products and production methods. [2] [3]

Quality Control Procedures

Routine quality control measures are essential for maintaining analytical integrity in DMB analysis. Each analytical batch should include procedural blanks to monitor contamination, quality control samples (pooled olive oil samples with known DMB concentrations) to assess method performance, and calibration standards to verify instrument response. Continuing calibration verification standards should be analyzed after every 10-15 samples to ensure sustained instrument performance throughout the analytical sequence. System suitability tests should be performed before each analytical run to confirm that resolution, sensitivity, and retention time stability meet predefined acceptance criteria. [5] [7]

Standard reference materials and proficiency testing play crucial roles in method validation and ongoing quality assurance. While certified reference materials for DMB in olive oil are not yet commercially available, laboratories can prepare in-house reference materials by characterizing homogeneous batches of olive oil with stable DMB concentrations. Participation in inter-laboratory comparison studies, when available, provides independent assessment of methodological performance and helps identify potential systematic errors. Comprehensive documentation of all quality control activities, including instrument maintenance, calibration data, and sample tracking, is essential for demonstrating method validity and ensuring the defensibility of reported results, particularly for regulatory or research applications. [7]

Pathway Visualization and Mechanisms

TMAO Pathway and DMB Inhibition Mechanism

The following diagram illustrates the biological pathway of TMAO formation and the specific inhibition point of DMB action:

This visualization illustrates the key mechanistic pathway through which DMB from olive oil exerts its protective effects. The process begins when dietary precursors from animal products are converted by gut microbial TMA-lyases into trimethylamine (TMA), which is subsequently absorbed and oxidized in the liver to form TMAO. DMB specifically inhibits the microbial TMA-lyase enzymes, effectively reducing TMA production and subsequent TMAO formation, thereby mitigating the associated cardiovascular and inflammatory disease risks. [1] [2] [3]

HS-GC/MS Analytical Workflow

The following diagram outlines the comprehensive analytical workflow for DMB quantification in olive oil:

The analytical workflow for DMB quantification encompasses multiple critical stages, each requiring precise execution to ensure accurate results. The process begins with meticulous sample preparation to prevent volatile loss, followed by controlled equilibration to establish partitioning equilibrium between the sample and headspace phases. The automated headspace injection transfers a representative aliquot of the vapor phase to the GC system, where chromatographic separation resolves DMB from other volatile compounds. Finally, mass spectrometric detection provides specific identification and sensitive quantification, with comprehensive data analysis generating the final quantitative results. This rigorously controlled workflow ensures the reliability and reproducibility of DMB measurements across different laboratories and analytical batches. [5] [4] [1]

Conclusion and Research Applications

The development of a validated HS-GC/MS method for DMB quantification in olive oil represents a significant advancement in food analysis, enabling systematic investigation of this promising bioactive compound. The method's robustness, sensitivity, and accuracy make it suitable for various research applications, including studying agricultural factors influencing DMB formation, optimizing processing techniques to preserve DMB content, and conducting clinical trials to validate DMB's health benefits in humans. Professor Ahmet Ceyhan Gören aptly noted that this methodological breakthrough has "opened a new path for olive oil research," highlighting the potential for discovering additional health-promoting compounds in this valuable food matrix. [1] [3]

Future research directions should focus on elucidating the biochemical pathways of DMB formation in olives, identifying the genetic and environmental factors that influence its accumulation, and establishing optimal production methods to enhance DMB levels in olive oil. Additionally, well-designed human intervention studies are needed to confirm the translational potential of preclinical findings regarding DMB's protective effects against TMAO-mediated diseases. The availability of a reliable analytical method will accelerate these research efforts, potentially leading to evidence-based dietary recommendations and specialized olive oil products with optimized DMB content for cardiovascular health promotion. As research in this field advances, DMB quantification may become a standard parameter for evaluating the health-promoting properties of high-quality olive oils, alongside traditional quality indices and phenolic content measurements. [1] [2] [3]

References

- 1. DMB: Innovative Discovery in Olive Oil with Help from ... [thenationalherald.com]

- 2. DMB: An Innovative Bioactive Component of Olive Oil [bioarmonia.gr]

- 3. DMB - International publication of innovative bioactive ... [bioarmonia.gr]

- 4. Classification of Virgin Olive Oils as a Study Case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Headspace Sampling Fundamentals [agilent.com]

- 6. An HS-GC-IMS Method for the Quality Classification of ... [mdpi.com]

- 7. Mass Spectrometry in Olive Oil Data Validation [bhooc.com]

Method Overview: HS-GC/MS for DMB Quantification

This protocol details a rapid and novel Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) method for identifying and quantifying DMB in extra virgin olive oil [1]. The method has been validated according to the Eurachem/CITAC Guide, demonstrating robustness, specificity, linearity, accuracy, and precision [1] [2].

A key aspect of the method is the use of 2-pentanol as an internal standard (IS). It was selected after testing solvents with similar properties to DMB (like isopropanol, n-butanol, and n-pentanol) due to its optimal chromatographic separation and distinctive mass spectrum pattern [1].

Experimental Protocol

Sample Preparation:

Instrumental Analysis (HS-GC/MS):

- Technique: Headspace Gas Chromatography-Mass Spectrometry.

- Validation: The method performance should be assessed using samples spiked at three different DMB concentration levels: 100 µg/L, 1,000 µg/L, and 5,000 µg/L [3].

Calibration and Quantification:

- A linear regression equation is used for quantification. The method demonstrates high linearity across two ranges [1]:

- For 0–100 µg/L:

y = x * 17.860 * 10^-6(R² = 0.9983) - For 100–5,000 µg/L:

y = x * 11.462 * 10^-6(R² = 0.9989)

- For 0–100 µg/L:

- (Where

yis the peak area ratio, andxis the DMB concentration in µg/L)

- A linear regression equation is used for quantification. The method demonstrates high linearity across two ranges [1]:

Uncertainty Evaluation:

- The uncertainty budget for the DMB measurement in extra virgin olive oil is estimated at 8.22% at a k=2 confidence level [1].

The workflow below summarizes the analytical procedure.

Method Validation Parameters

The table below summarizes the key validation parameters as established in the referenced study [1].

| Parameter | Description / Value |

|---|---|

| Linear Range | 0 - 5,000 µg/L (across two calibrated ranges) |

| Correlation (R²) | 0.9983 (0-100 µg/L), 0.9989 (100-5,000 µg/L) |

| Uncertainty (k=2) | 8.22% |

| Internal Standard | 2-pentanol |

| Key Performance | Robustness, specificity, accuracy, and precision confirmed |

Application to Olive Oil Samples

This validated method was applied to analyze DMB content in various olive oil samples from Greece and Turkey. The results, showing significant variation, are summarized in the table below [1] [3].

| Sample Identification | DMB Concentration (µg/L) |

|---|---|

| N2 (Plus Health DMB Multivarietal) | 11.4 |

| N1 (Plus Health Blue Multivarietal) | 9.7 |

| N8 (Edremit-type from Kırkağaç, Manisa) | 8.8 |

| N3 (Fyllikon First Harvest Organic) | 8.3 |

| N4 (Plus Health Green Multivarietal) | 7.8 |

| N5 (Agourelaio Early Harvest Organic) | 6.8 |

| N6 (Unknown) | 4.8 |

| N7 (Armonia Monovarietal Organic) | 4.8 |

| N9 (Market product in Türkiye) | 1.5 |

Research Context & Significance

- DMB and Health: DMB is a bioactive compound of significant interest because it inhibits the gut microbiota enzyme TMA-lyase, which is involved in the formation of Trimethylamine N-oxide (TMAO) [2] [4]. Elevated TMAO levels are associated with an increased risk of inflammatory diseases, including atherosclerosis and other cardiovascular conditions [2].

- A New Path for Research: The development of this reliable analytical method opens new possibilities for olive oil research. It allows scientists to investigate the factors affecting DMB concentration (e.g., olive variety, harvest time, processing methods) and further explore the role of olive oil as a biofunctional food in preventing diseases [2] [4].

References

DMB dosing in mouse models for atherosclerosis

DMB Dosing in Mouse Models of Atherosclerosis

The dosing protocol for DMB is primarily derived from a seminal 2015 study that investigated its use as a non-lethal inhibitor of gut microbial trimethylamine (TMA) production to reduce atherosclerosis [1].

Table 1: In Vivo Dosing Protocol for DMB in ApoE⁻/⁻ Mice

| Parameter | Specification |

|---|---|

| Animal Model | ApoE⁻/⁻ mice [1] |

| DMB Administration Route | Drinking water [1] |

| DMB Concentration | 1.0% (vol/vol) [1] |

| Treatment Duration | Throughout the period of dietary intervention (e.g., high-choline or high-carnitine diet) [1] |

| Primary Outcome | Significant reduction in plasma TMAO levels and inhibition of atherosclerotic lesion development, without altering circulating cholesterol levels [1] |

Table 2: Key In Vitro Biochemical Data for DMB

| Assay Type | System / Enzyme | IC₅₀ / Effective Concentration | Key Finding |

|---|---|---|---|

| Enzyme Inhibition | Recombinant CutC/D (from P. mirabilis) | ~10 μM [1] | Non-lethally inhibits microbial TMA lyase activity. |

| Microbial Culture | Live P. mirabilis | 20 mM (in culture medium) [1] | Inhibited TMA production from d9-choline. |

| Complex Cultures | Murine intestinal contents / Human feces | 20 mM (in culture medium) [1] | Effectively reduced TMA production from physiological polymicrobial cultures. |

Mechanism of Action and Experimental Workflow

DMB acts as a non-lethal microbial inhibitor. It is a structural analogue of choline that non-lethally inhibits microbial TMA lyases (primarily CutC/CutD), thereby blocking the conversion of dietary nutrients like choline and L-carnitine into TMA in the gut [1]. This leads to reduced hepatic production of TMAO, a metabolite known to enhance atherosclerosis by promoting foam cell formation and altering cholesterol metabolism [1] [2].

The following diagram illustrates the mechanistic pathway of TMAO production and the site of DMB inhibition:

The typical in vivo experiment involves treating atherosclerosis-prone mice (e.g., ApoE⁻/⁻ or LDLR⁻/⁻) with DMB in their drinking water while subjecting them to a high-choline or high-carnitine diet to drive TMAO production [1] [3]. The workflow is as follows:

Key Application Notes for Researchers

- Model Selection: The ApoE⁻/⁻ mouse model is well-established for studying atherosclerosis and was used in the foundational DMB study [1] [3]. These models develop hypercholesterolemia and aortic lesions suitable for evaluating interventions like DMB.

- Critical Controls: Essential control groups include mice on a high-choline diet without DMB and a baseline group on a low-choline diet. This setup is crucial for isolating the specific effect of DMB on diet-induced TMAO production and atherosclerosis [1].

- Efficacy Validation: The primary indicator of DMB's target engagement is a significant reduction in plasma TMAO levels in the treatment group compared to the diet-only control [1]. This should be confirmed before concluding effects on lesions are TMAO-mediated.

- Microbiome Considerations: As DMB's target is the gut microbiome, its efficacy can be influenced by the specific microbial community structure of the animal facility [1] [2]. Monitoring baseline TMAO production in your colony is recommended.

References

DMB administration in drinking water for research

DMB Labeling Protocol for Sialic Acid Analysis

The following detailed protocol is adapted from the procedures for using a commercial DMB labeling kit for the quantitative analysis of sialic acids from glycoproteins [1].

Workflow Overview

The diagram below outlines the key stages of the DMB labeling and analysis workflow.

Materials and Reagents

- DMB Kit Components: The core reagents are typically available as a commercial kit (e.g., LudgerTag LT-KDMB-A1) and include [1]:

- DMB Dye

- 2M Acetic Acid

- Mercaptoethanol in Acetic Acid

- Sodium Dithionite (Reductant)

- Quantitative Standards (e.g., Neu5Ac, Neu5Gc)

- Sialic Acid Reference Panel (for various acetylated species)

- Samples and Standards:

- Equipment:

- Heating block or water bath (80°C)

- HPLC or UHPLC system with fluorescence detector (FLD)

- Suitable C18 column (e.g., LudgerSep R1 or uR2) [1]

Step-by-Step Procedure

Sialic Acid Release (Acid Hydrolysis)

- Solubilize your glycoprotein sample in 25 µL of 2M acetic acid. Using less than the recommended volume can make dissolution difficult during heating [1].

- Incubate the sample at 80°C for 2 hours. These conditions are optimized to release sialic acids while minimizing degradation and preserving O-acetyl groups [1].

- After hydrolysis, the solution may become gelatinous if the protein concentration is too high or due to buffer incompatibility. If this occurs, use less starting material or perform a buffer exchange into water prior to hydrolysis [1].

DMB Derivatization (Labeling Reaction)

- Transfer a precise 5 µL aliquot of the hydrolyzed sample to a new reaction vial. This step is critical; accurate pipetting is essential for quantitative results [1].

- Add the DMB labeling reagents (DMB dye, mercaptoethanol, and sodium dithionite) according to the kit instructions. Mix the solution thoroughly after adding the reagents [1].

- Incubate the reaction in the dark at 50°C for 2-3 hours to form fluorescent DMB-sialic acid derivatives. Protecting the reaction from light is crucial to prevent dye degradation, which can be identified by a pink discoloration [1].

Chromatographic Analysis

- Prepare the final sample for injection without dilution, especially if analyzing samples with low sialylation like IgG [1].

- Inject the sample onto an HPLC/UHPLC system equipped with a C18 column and a fluorescence detector.

- Use the sialic acid reference standards to generate calibration curves for absolute quantitation and to identify different sialic acid forms (Neu5Ac, Neu5Gc, O-acetylated variants) based on their retention times [1].

Key Experimental Considerations and Data

For a successful experiment, special attention must be paid to the following parameters and potential challenges.

Quantitative Data and Parameters

| Parameter | Specification / Optimal Range | Purpose & Rationale |

|---|---|---|

| Sample Amount | 50 - 200 µg protein | Ensures signal is within detection range without causing viscosity issues [1] |

| Hydrolysis Time | 2 hours at 80°C | Balances complete sialic acid release with minimal degradation/loss of O-acetyl groups [1] |

| Sample Transfer | 5 µL from hydrolysis | A critical pinch point; requires high pipetting accuracy for quantitation [1] |

| Replicates | n=3 | Ensures data trustworthiness and allows identification of outliers from operator error [1] |

| LC Injection | No dilution for low-sialylation samples | Maximizes detection signal for analytes like IgG [1] |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

|---|---|---|

| Gelatinous solution after acid addition | Protein concentration too high; incompatible buffer | Use less starting material (50-200 µg) or perform buffer exchange into water [1] |

| Poor results with aliquoted standards | Loss of sample during aliquoting | Use entire standard vial as provided; do not sub-aliquot [1] |

| Low or variable signal | Inefficient labeling reaction; inaccurate 5 µL transfer | Ensure reagents are fresh and mixed well; exercise extreme care during pipetting [1] |

| Interference in chromatogram | Components from formulation buffer | Always run a buffer blank to identify interfering species [1] |

Critical Protocol Insights

- Avoid Storing Prepared Reagents: The labeling reagent mixture contains light-sensitive dye and reducing agents. Storing opened ampules is not recommended, as exposure to air and light significantly reduces labeling efficiency and data quality [1].

- Buffer Compatibility is Key: High concentrations of salts or certain buffers can interfere with the acid hydrolysis or labeling steps. For problematic buffers, a buffer exchange into water using a 10 kDa molecular weight cut-off filter is recommended [1].

- Choose the Right Standard: Fetuin is a well-characterized glycoprotein standard containing both Neu5Ac and Neu5Gc, making it similar to many samples. In contrast, purified glycopeptide standards (e.g., GPEP) are quantitated more robustly (e.g., by qNMR) but may contain only Neu5Ac. The choice depends on whether a complex matrix or superior quantification is the priority [1].

Adapting the Protocol for Your Research

The protocol above is explicitly designed for the analysis of sialic acids released from purified glycoproteins or antibodies in a test tube. If your research requires administering DMB to live animals via drinking water, this represents a fundamentally different application.

To develop an in vivo administration protocol, you would need to investigate:

- The solubility and stability of DMB in aqueous solutions over extended periods.

- The appropriate dosing concentration in drinking water, which would require preliminary toxicity and pharmacokinetic studies.

- Methods to verify that the compound remains stable and homogeneously mixed in drinking water over the intended administration period.

References

Application Notes and Protocols: Using 3,3-Dimethyl-1-Butanol (DMB) to Reduce Plasma TMAO Levels in Preclinical Models

Introduction

The gut microbiota-derived metabolite trimethylamine N-oxide (TMAO) has emerged as a significant contributor to cardiovascular disease pathogenesis, with elevated circulating levels associated with increased risk of myocardial infarction, heart failure, and atherosclerosis [1] [2] [3]. 3,3-Dimethyl-1-butanol (DMB), a structural analog of choline, acts as a non-lethal microbial trimethylamine (TMA) formation inhibitor that reduces TMAO production by competitively inhibiting microbial TMA lyases [4] [5]. These application notes summarize current preclinical protocols for using DMB to suppress TMAO levels and ameliorate TMAO-mediated pathophysiology in animal models.

TMAO Biosynthesis Pathway and DMB Inhibition Mechanism

The following diagram illustrates the TMAO biosynthesis pathway from dietary precursors and the specific mechanism of DMB inhibition:

Figure 1: TMAO Biosynthesis Pathway and DMB Inhibition Mechanism. DMB competitively inhibits microbial TMA lyase enzymes, reducing TMA production from dietary precursors and subsequent TMAO formation in the liver. Created with Graphviz.

DMB Administration Protocols

Summary of DMB Administration Parameters

Table 1: DMB Administration Protocols Across Preclinical Models

| Animal Model | Dose & Route | Treatment Duration | TMAO Reduction | Primary Outcomes | Citation |

|---|---|---|---|---|---|

| Sprague-Dawley rats (MI-induced HF) | 1% (vol/vol) in drinking water | 8 weeks | ~40-50% | Improved cardiac function, reduced hypertrophy, decreased IL-8 | [1] |

| C57BL/6N mice (Western diet) | 1% (vol/vol) in drinking water | 8 weeks | Significant suppression | Prevented endothelial dysfunction, reduced aortic stiffness | [4] |

| C57BL/6J mice (Pressure-overload HF) | 1% (vol/vol) in drinking water | 6 weeks | Marked reduction | Attenuated cardiac remodeling, reduced fibrosis & inflammation | [6] |

DMB Formulation and Administration

DMB Preparation: DMB (Sigma-Aldrich, Cat. No. D183005) is typically administered at 1% (vol/vol) in drinking water [1] [4] [6]. The solution is prepared by direct dilution in standard drinking water without special solvents.

Administration: DMB-supplemented water is provided ad libitum in standard volumetric water bottles. Solutions should be refreshed 2-3 times weekly to maintain stability and prevent contamination [4]. Standard chow diets can be used concurrently without special modifications.

Treatment Duration: Protocols typically span 6-8 weeks, with significant TMAO suppression observed within the first 1-2 weeks of treatment [1] [6].

Control Groups: Appropriate control groups receiving normal drinking water without DMB are essential for all experimental designs.

Experimental Methodology for Efficacy Assessment

TMAO Measurement Protocols

Blood Collection: Collect plasma via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes. Centrifuge at 1,500 × g for 15 minutes at 4°C [1]. Store aliquots at -80°C until analysis.

TMAO Quantification:

Timing: Baseline measurements should be taken pre-treatment, with follow-up measurements at 2-week intervals and study termination.

Functional and Histological Assessments

Table 2: Key Functional and Histological Assessment Methods

| Assessment Type | Specific Methods | Parameters Measured | Relevance to TMAO Pathology |

|---|---|---|---|

| Cardiac Function | Echocardiography, LV catheterization | Ejection fraction, fractional shortening, LV hemodynamics | Quantifies HF improvement [1] [6] |

| Vascular Function | Carotid artery dilation, pulse wave velocity | Endothelial-dependent dilation, arterial stiffness | Assesses endothelial function [4] |

| Histological Analysis | H&E staining, Masson's trichrome | Cardiac hypertrophy, fibrosis, inflammation | Evaluates structural remodeling [6] |

| Molecular Analysis | Western blot, PCR, ELISA | NF-κB, TGF-β1/Smad3, IL-8, inflammatory cytokines | Mechanisms of TMAO signaling [1] [6] |

Experimental Workflow

The following diagram outlines a standardized experimental workflow for DMB efficacy studies:

Figure 2: Standardized Experimental Workflow for DMB Efficacy Studies. The comprehensive protocol spans model selection through terminal analysis, typically over 6-8 weeks. Created with Graphviz.

Key Findings and Mechanisms of Action

Cardiovascular Protective Effects

DMB treatment demonstrates multi-faceted cardioprotective effects beyond TMAO reduction:

Cardiac Improvement: In myocardial infarction models, DMB significantly improved left ventricular function, reduced cardiac hypertrophy, and attenuated pulmonary congestion [1].

Anti-fibrotic Effects: In pressure-overload heart failure models, DMB suppressed cardiac fibrosis and inflammation by inhibiting TGF-β1/Smad3 and NF-κB signaling pathways [6].

Vascular Protection: In Western diet-fed mice, DMB completely prevented endothelial dysfunction and aortic stiffening, restoring normal vascular function [4].

Inflammatory Pathway Modulation

DMB's benefits are mediated through profound effects on inflammatory signaling:

Cytokine Regulation: DMB treatment normalized interleukin-8 (IL-8) secretion and receptor expression in MI-induced heart failure [1].

NF-κB Pathway Inhibition: DMB significantly suppressed p65 NF-κB activation, reducing downstream inflammatory cytokine production [6] [3].

Oxidative Stress Reduction: DMB treatment mitigated TMAO-induced reactive oxygen species production and associated cellular damage [5] [3].

Considerations for Experimental Design

Model Selection